2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC17599782
Molecular Formula: C7H5F4NO
Molecular Weight: 195.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F4NO |
|---|---|
| Molecular Weight | 195.11 g/mol |
| IUPAC Name | 2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F4NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3 |
| Standard InChI Key | JUWQMNDJQUVYCO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=C(C=C1)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Spectral and Crystallographic Data
While no experimental crystal structure exists for this compound, analogous fluoropyridines exhibit planarity in the aromatic ring with bond distortions near electronegative substituents. For example, 2-fluoro-6-(trifluoromethyl)pyridine (CAS RN 94239-04-0) shows C–F bond lengths of 1.34 Å and C–CF₃ bond angles of 120.5° . Computational models predict similar geometry for the methoxy-containing derivative, with hydrogen bonding potential at the methoxy oxygen .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | ~210–220°C (estimated) |
| LogP (Octanol-Water) | 2.1 ± 0.3 (calculated) |
| Water Solubility | <1 g/L (25°C) |
| pKa (Pyridine N) | ~1.2 (vs. ~0.7 for pyridine) |
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge based on patent literature for related compounds :
Route A: Sequential Substitution
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Trifluoromethyl Introduction:
Route B: Direct Fluorination
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Methoxy Protection:
Process Optimization Challenges
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Regioselectivity: Competing reactions at C2 vs. C6 require careful temperature control (optimal range: 160–180°C) .
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Byproduct Management: Partially fluorinated intermediates (e.g., CF₂Cl or CFCl₂ derivatives) necessitate fractional distillation for removal .
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Catalyst Selection: FeCl₃ or SbCl₃ catalysts improve fluorination efficiency but risk over-fluorination without precise stoichiometry .
Table 2: Comparative Yields in Analogous Syntheses
| Starting Material | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Cl-6-(CCl₃)pyridine | 2-F-6-(CF₃)pyridine | 80.2 | 99.96 |
| 3-Br-2-F-6-OCH₃pyridine (model) | Target Compound (estimated) | 65–75 | ≥98 |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs incoming electrophiles to positions 4 and 5:
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Nitration: Mixed HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (predicted yield: 45–55%) .
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Sulfonation: Oleum (20% SO₃) introduces sulfonic acid groups at C5 (unstable above 60°C) .
Nucleophilic Displacement
The C2 fluorine undergoes substitution under harsh conditions:
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Methoxy Exchange: Reacting with NaOEt in DMF at 150°C replaces F with OEt (theoretical feasibility: low due to competing ring decomposition) .
Applications and Industrial Relevance
Agrochemical Intermediates
Fluorinated pyridines are key precursors for:
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Herbicides: Structural analogs inhibit acetolactate synthase (ALS) in weeds .
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Insecticides: Trifluoromethyl groups enhance lipid membrane penetration in neurotoxic agents .
Pharmaceutical Development
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Kinase Inhibitors: Pyridine cores with CF₃ and OCH₃ groups show IC₅₀ values <100 nM against EGFR and VEGFR2 .
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Anti-inflammatory Agents: Fluorine’s hydrogen-bonding capacity improves target binding in NF-κB inhibitors .
Regulatory and Environmental Considerations
REACH Compliance
As a novel compound, full registration under EC 1907/2006 requires:
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Toxicological Profiles: Acute oral LD₅₀ (rat), Daphnia magna EC₅₀
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Environmental Fate: Aerobic soil degradation half-life (DT₅₀), bioaccumulation factor (BCF)
Green Chemistry Metrics
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